1-Benzyl-2-pyrrolidinone is an organic compound with the molecular formula and a CAS number of 5291-77-0. It is characterized by a pyrrolidinone ring, which is a five-membered lactam, substituted with a benzyl group. This compound is known for its solubility in both water and organic solvents, making it versatile in various chemical applications . The structure of 1-benzyl-2-pyrrolidinone can be represented as follows:
textO ||C6H5-CH2-N-C | \ CH2 CH2
Research indicates that 1-benzyl-2-pyrrolidinone exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on:
Several methods have been developed for synthesizing 1-benzyl-2-pyrrolidinone:
1-Benzyl-2-pyrrolidinone finds applications in various fields:
Interaction studies involving 1-benzyl-2-pyrrolidinone focus on its binding affinity with various biological targets. These studies often employ techniques such as:
These studies provide insights into the potential therapeutic uses of 1-benzyl-2-pyrrolidinone and its derivatives .
Several compounds share structural similarities with 1-benzyl-2-pyrrolidinone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Differences |
---|---|---|
N-Benzylpyrrolidine | Pyrrolidine derivative | Lacks the carbonyl group present in pyrrolidinones |
2-Pyrrolidinone | Simple pyrrolidinone | No benzyl substitution; simpler structure |
N-Benzyl-3-pyrrolidone | Pyrrolidine derivative | Different position of substitution on the ring |
4-Benzylpyridine | Pyridine derivative | Contains a nitrogen atom in a six-membered ring |
The presence of the benzyl group and the carbonyl functionality distinguishes 1-benzyl-2-pyrrolidinone from these similar compounds, contributing to its unique reactivity and biological properties .